molecular formula C13H20N2O4 B1663056 LB-100 CAS No. 1026680-07-8

LB-100

カタログ番号: B1663056
CAS番号: 1026680-07-8
分子量: 268.31 g/mol
InChIキー: JUQMLSGOTNKJKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Mechanism of Action

LB-100 inhibits serine/threonine phosphatases via catalytic inhibition , primarily targeting PP2A and PPP5C. This inhibition disrupts phosphatase-mediated dephosphorylation of cellular proteins, leading to:

  • Cell cycle progression : Prevents DNA repair mechanisms, enhancing cytotoxicity of chemo/radiotherapy .

  • Immunogenicity : Alters RNA splicing to generate neo-antigens, increasing immune recognition of cancer cells .

  • Paradoxical oncogenic signaling : Hyper-activates cancer-promoting pathways (e.g., MAPK/ERK) when combined with WEE1 inhibitors, inducing cytotoxic effects .

Structural Basis of Inhibition

This compound’s 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the catalytic metal ions (Mn²⁺/Fe²⁺) in PP2AC and PPP5C, blocking substrate access . X-ray crystallography of PPP5C-LB-100 complexes (1.65 Å resolution) revealed:

  • Key interactions :

    • Metal coordination via oxygen atoms of the dicarbonyl group.

    • Hydrogen bonds with conserved residues (e.g., Tyr²⁶⁷ in PPP5C) .

Property Value
Molecular formulaC₁₃H₂₀N₂O₄
Molecular weight268.31 g/mol
SolubilityWater-soluble
Plasma half-life1–2 hours

Catalytic Inhibition of Phosphatases

This compound inhibits PP2AC and PPP5C in a dose-dependent manner , as measured by malachite green-based assays .

Enzyme IC₅₀ (μM) Assay Method
PP2AC0.6 ± 0.1K-R-pT-I-R-R phosphopeptide
PPP5C0.9 ± 0.1K-R-pT-I-R-R phosphopeptide

Notes :

  • PPP5C shares substrate specificity with PP2A, as both enzymes dephosphorylate the K-R-pT-I-R-R peptide .

  • This compound’s inhibitory activity persists in cells, with PP2A inhibition observed up to 24 hours post-administration .

Effects on RNA Splicing

This compound disrupts phosphorylation of splicing factors , altering mRNA processing:

  • Splicing regulators affected : SRSF proteins (e.g., SRSF1, SRSF2), hnRNPs, and SF3B1 .

  • Consequences :

    • Alternative splicing : Increased exon skipping and intron retention (ΔPSI > 10% in colon cancer cells) .

    • Neo-antigen generation : Mis-spliced transcripts produce peptides presented by MHC-I, enhancing immune recognition .

Example Pathway :
this compound → Hypophosphorylation of SF3B1 (Thr²²⁷, Thr³²⁶/³²⁸) → Disrupted spliceosome assembly → Aberrant splicing → Neo-antigen production .

Pharmacokinetics and Tissue Accumulation

Despite a short plasma half-life (1–2 hours) , this compound demonstrates prolonged phosphatase inhibition in xenografts (2–4 hours post-injection), suggesting tissue retention . This discrepancy highlights its cellular accumulation and sustained activity at sites of action.

Synergism with WEE1 Inhibitors

This compound’s paradoxical activation of oncogenic pathways (e.g., MAPK/ERK) becomes cytotoxic when combined with WEE1 inhibitors, leading to:

  • Hyper-activation of oncogenic signalsCell death .

  • Resistance mechanisms : Colon cancer cells resistant to this compound exhibit reduced malignancy (e.g., loss of tumorigenicity) .

科学的研究の応用

LB-100 is a targeted compound with anticancer activity that is currently being explored for several applications, including cancer treatment and treatment for refractory depression . Research suggests that this compound's activity against different types of cancer in model systems results from it targeting an already genetically disturbed protein phosphatase 2A (PP2A) pathway in the cancer but not in normal cells .

Scientific Research Applications

Cancer Treatment:

  • Enhancing Drug Efficacy this compound has shown promise in enhancing the effectiveness of drugs against multidrug-resistant (MDR) cancer cells . It achieves this by reducing P-glycoprotein (P-gp) expression in MDR glioblastoma and non-small cell lung carcinoma cells (NSCLCs), which sensitizes these cells to doxorubicin (DOX) and increases its accumulation .
  • Combination Therapies this compound is being investigated in combination with other therapies, such as adavosertib (a WEE1 kinase inhibitor) and doxorubicin, to overcome MDR in cancer cells and enhance treatment efficacy . Studies have shown that this compound significantly boosts the effectiveness of adavosertib and doxorubicin after multiple applications .
  • Immunotherapy Research indicates that this compound can turn immunologically cold microsatellite stable colon cancer cells into tumors that are recognized by the immune system . This development has the potential to significantly expand the number of colon cancer patients who respond to immunotherapy . this compound is currently in ongoing clinical trials in combination with checkpoint immunotherapy for lung and ovarian cancer .
  • Neo-Antigen Generation this compound disrupts the process of RNA splicing, which generates neo-antigens in cancer cells that are presented to the immune system .
  • Glioma Treatment Studies have explored the use of this compound to enhance the antitumor efficacy of programmed cell death protein 1 (PD1) blockade in a syngeneic glioma model .
  • Chemosensitization this compound enhances daunorubicin (DNR) cytotoxicity resulting in decreased xenograft volumes and improved overall survival . this compound profoundly upregulates miR-181b-1, which directly binds to the 3′ untranslated region of B-cell lymphoma 2 (Bcl-2) mRNA leading to its translational inhibition .

Depression Treatment:

  • This compound has shown rapid amelioration of depressive symptoms in rodent models .
  • This compound targets abnormal PP2A function, which eliminates symptoms and restores normal PP2A activity .

Studies

  • A Phase 1 trial in cancer patients revealed stabilization of several types of cancer without dose-limiting toxicity, with some patients receiving this compound for several months .
  • This compound decreases cell viability through caspase activation and G2/M cell-cycle arrest .
  • Exposure to 10 μM LB100 for 12 hours reduced the activity of PP2A up to 60% in SKM-1 cells .

類似化合物との比較

生物活性

LB-100 is a novel small molecule inhibitor of Protein Phosphatase 2A (PP2A) that has garnered attention for its potential as a therapeutic agent in cancer treatment. This compound has been shown to exhibit significant biological activity, particularly in enhancing the efficacy of chemotherapy and radiotherapy across various cancer types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an inhibitor of PP2A, a serine/threonine phosphatase involved in regulating cellular processes such as cell growth, division, and apoptosis. By inhibiting PP2A, this compound alters signaling pathways that are crucial for cancer cell survival and proliferation.

Key Findings on Biological Activity

  • Cytotoxicity in Cancer Cells : this compound has demonstrated cytotoxic effects against various leukemia cell lines, including acute myeloid leukemia (AML). In vitro studies revealed that this compound decreased cell viability through apoptosis and cell cycle arrest mechanisms. The IC50 values for different cell lines were reported as follows:
    Cell LineIC50 (μM)
    Kasumi-14.38
    HL-603.36
    THP-113.46
    U9373.44
    K5627.00
    SKM-15.35
    These values indicate a potent dose-dependent cytotoxicity of this compound across multiple AML cell lines .
  • Induction of Apoptosis : Flow cytometry analysis showed that this compound significantly increased the fraction of apoptotic cells in a concentration-dependent manner. For instance, the percentage of apoptotic SKM-1 cells increased from 3.13% (control) to 65.27% at the highest concentration tested (10 μM) .
  • Cell Cycle Arrest : this compound induced G2/M phase arrest in cancer cells, which was associated with downregulation of key regulatory proteins such as CDC2 and CDC25C . This arrest is critical as it prevents cancer cells from progressing through the cell cycle, thereby enhancing the effectiveness of concurrent therapies.

Phase I Clinical Trials

This compound has undergone clinical evaluation to assess its safety and efficacy in patients with progressive solid tumors. The results indicated that this compound was well tolerated and showed promising therapeutic potential, warranting further investigation .

Combination Therapies

This compound has been studied in combination with other therapeutic agents:

  • Chemotherapy Sensitization : In preclinical models, this compound enhanced the cytotoxic effects of daunorubicin (DNR) in sAML cells by facilitating apoptosis and inhibiting cell growth .
  • Radiotherapy Enhancement : Research demonstrated that this compound increased radiosensitivity in meningioma cells by enhancing DNA double-strand breakage and inducing mitotic catastrophe .

Study on Glioblastoma

In a study involving anti-CAIX CAR-T cells against glioblastoma, this compound was shown to enhance anti-tumor efficacy both in vitro and in vivo. Mice receiving both CAR-T treatment and this compound exhibited significantly improved tumor control compared to those receiving single treatments .

Study on Colon Cancer

Research indicated that this compound rewires spliceosome phosphorylation in colon cancer cells, leading to splicing alterations that may contribute to its anti-tumor activity . This finding suggests a broader mechanism of action beyond PP2A inhibition.

特性

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LB-100
Reactant of Route 2
Reactant of Route 2
LB-100
Reactant of Route 3
LB-100
Reactant of Route 4
LB-100
Reactant of Route 5
LB-100
Reactant of Route 6
Reactant of Route 6
LB-100

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。